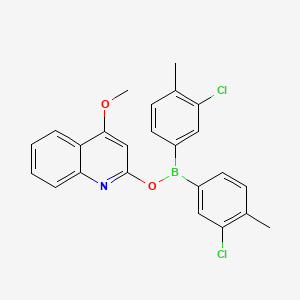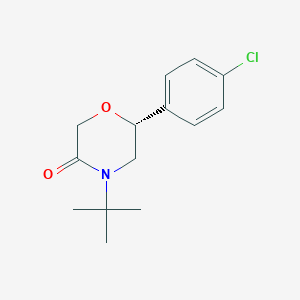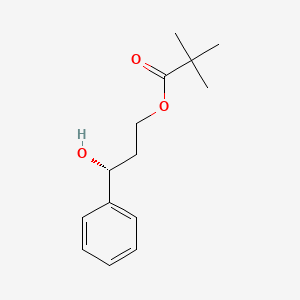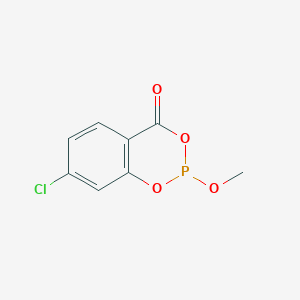
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, is of interest due to its unique structure, which combines a quinoline moiety with borinate groups, potentially offering unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, bind to DNA, or interact with cell membranes . The borinate groups may also contribute to the compound’s activity by facilitating interactions with specific biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.
Quinoline N-oxide: Used in various chemical reactions and has potential biological activities.
Uniqueness
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is unique due to the presence of both quinoline and borinate groups in its structure. This combination may offer distinct chemical and biological properties compared to other quinoline derivatives. The borinate groups can enhance the compound’s reactivity and interactions with biological targets, potentially leading to new applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
872495-01-7 |
|---|---|
Formule moléculaire |
C24H20BCl2NO2 |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
bis(3-chloro-4-methylphenyl)-(4-methoxyquinolin-2-yl)oxyborane |
InChI |
InChI=1S/C24H20BCl2NO2/c1-15-8-10-17(12-20(15)26)25(18-11-9-16(2)21(27)13-18)30-24-14-23(29-3)19-6-4-5-7-22(19)28-24/h4-14H,1-3H3 |
Clé InChI |
YKVCYKPCMRHBPJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC3=NC4=CC=CC=C4C(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)

![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)


![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)

![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
